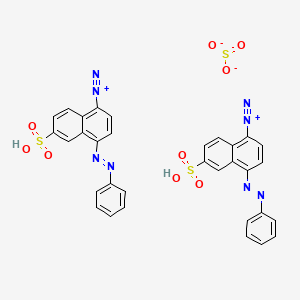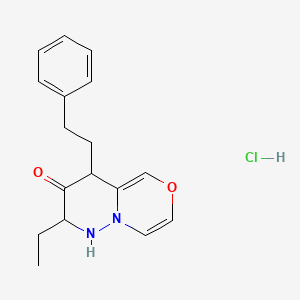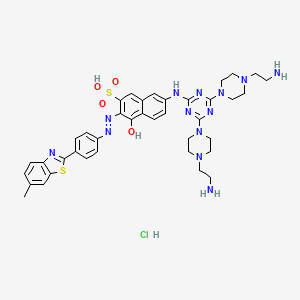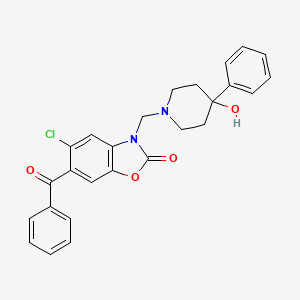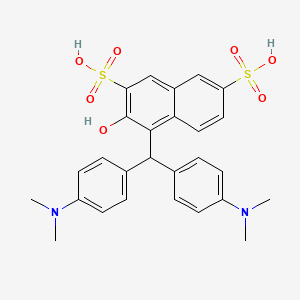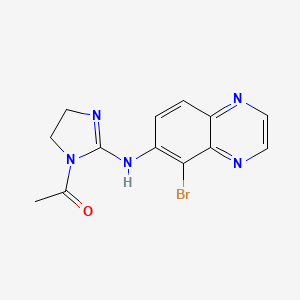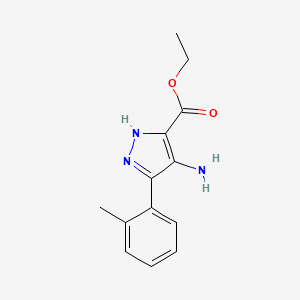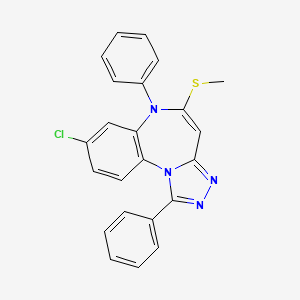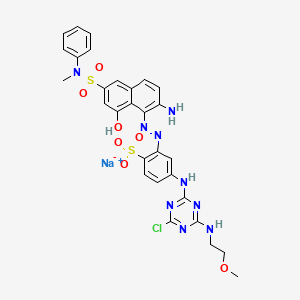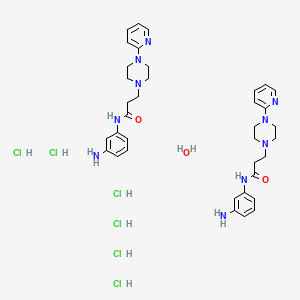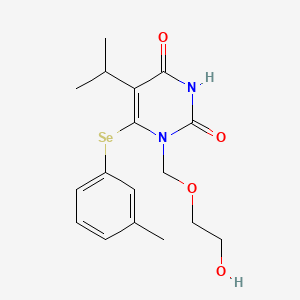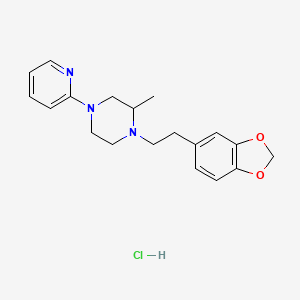
Epon 1124A80
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epon 1124A80 is a brominated bisphenol A epoxy resin supplied as an 80% solids by weight solution in acetone. This resin produces flame retardant polymers that have many of the attractive properties obtained with conventional bisphenol A epoxy resins. It is particularly useful for the manufacture of rigid and multilayer FR-4 prepregs and laminates for printed circuit boards. Additionally, it can be used for molding compounds, surface coatings, and other epoxy end uses where flame retardant properties are desired .
Vorbereitungsmethoden
Epon 1124A80 is typically synthesized by reacting bisphenol A with epichlorohydrin in the presence of a base, followed by bromination to introduce flame retardant properties. The resin is then dissolved in acetone to achieve an 80% solids solution. Industrial production methods involve tight control of product specifications to ensure low color and cleanliness. The resin’s higher molecular weight and viscosity translate to improved flow control during prepreg lamination .
Analyse Chemischer Reaktionen
Epon 1124A80 undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized under specific conditions, leading to the formation of oxidized epoxy groups.
Reduction: Reduction reactions can modify the epoxy groups, potentially altering the resin’s properties.
Substitution: The bromine atoms in the resin can be substituted with other functional groups, affecting the flame retardant properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Epon 1124A80 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of flame retardant polymers and as a precursor for other epoxy resins.
Medicine: this compound is used in the preparation of medical devices and coatings that require flame retardant properties.
Wirkmechanismus
The flame retardant properties of Epon 1124A80 are primarily due to the presence of bromine atoms in the resin. These bromine atoms act as flame retardants by releasing bromine radicals during combustion, which interfere with the free radical chain reactions that propagate the flame. The resin’s high molecular weight and viscosity also contribute to its flame retardant properties by enhancing the thermal stability of the polymer .
Vergleich Mit ähnlichen Verbindungen
Epon 1124A80 is similar to other brominated bisphenol A epoxy resins, such as Epon 1123A80. this compound has a higher molecular weight and viscosity, which translates to improved flow control during prepreg lamination and increased treater productivity. Other similar compounds include Epon 1031 and Epon 164, which can be blended with this compound to enhance its chemical and thermal performance .
Eigenschaften
CAS-Nummer |
33294-14-3 |
|---|---|
Molekularformel |
C21H24Br4O4 |
Molekulargewicht |
660.0 g/mol |
IUPAC-Name |
3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methoxyethoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H24Br4O4/c1-21(2,13-9-15(22)19(16(23)10-13)28-6-4-5-26)14-11-17(24)20(18(25)12-14)29-8-7-27-3/h9-12,26H,4-8H2,1-3H3 |
InChI-Schlüssel |
UTMWVHZWNKBNKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCCO)Br)C2=CC(=C(C(=C2)Br)OCCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


